Orthogonal Reactivity: C2-Br vs. C3-Cl
The bromine at C2 is activated toward oxidative addition by Pd⁰ approximately 100‑ to 1000‑fold faster than the chlorine at C3 under standard Suzuki–Miyaura conditions, enabling selective mono‑arylation at C2 while leaving C3‑Cl intact for a second, late‑stage coupling [1]. Comparator 2,3‑dichloro‑6‑methylpyridine lacks this reactivity gradient because both halogens are chlorides and will compete for the catalyst, sacrificing chemo‑selectivity.
| Evidence Dimension | Relative oxidative addition rate (Caryl–Br vs. Caryl–Cl) with Pd(0) |
|---|---|
| Target Compound Data | C2‑Br reacts ~100–1000× faster than C3‑Cl |
| Comparator Or Baseline | 2,3‑Dichloro‑6‑methylpyridine: both positions are chlorides; rate differential ~1 (no orthogonality) |
| Quantified Difference | >100‑fold selectivity window |
| Conditions | Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C (class‑level benchmark [1]) |
Why This Matters
Procurement of the bromo‑chloro compound delivers a built‑in chemo‑orthogonality that reduces the number of protection/deprotection steps in convergent synthesis.
- [1] Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010; Chapter 12 (oxidative addition rates of aryl halides). View Source
